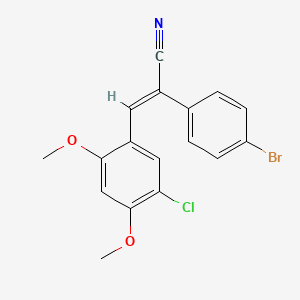
2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile, also known as BDCM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the acrylonitrile family and has been found to have a variety of biological effects. In
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it has been suggested that this compound may act as a DNA alkylating agent, causing DNA damage and inducing apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation, which may contribute to its cytotoxic and genotoxic effects. This compound has also been shown to disrupt the cell cycle and inhibit cell proliferation. In animal studies, this compound has been found to induce liver and kidney damage, as well as tumors in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation of using this compound in lab experiments is that it is highly toxic and carcinogenic. Therefore, strict safety precautions must be taken when handling this compound.
Direcciones Futuras
There are many future directions for research on 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of this compound analogs that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, further studies are needed to determine the potential risks of exposure to this compound in occupational and environmental settings.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of biological effects and has been used in in vitro and in vivo studies to investigate its effects on cell proliferation, DNA damage, and apoptosis. This compound has advantages and limitations for lab experiments, and there are many future directions for research on this compound.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile involves the reaction of 2-bromo-4'-methoxyacetophenone with 5-chloro-2,4-dimethoxybenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction mixture is then heated under reflux conditions to yield this compound as a yellow solid. The yield of this compound can be improved by using a higher concentration of sodium hydroxide and a longer reaction time.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological effects, including cytotoxicity, genotoxicity, and carcinogenicity. This compound has been used in in vitro studies to investigate its effects on cell proliferation, DNA damage, and apoptosis. It has also been used in animal studies to investigate its effects on tumor growth and metastasis.
Propiedades
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(5-chloro-2,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO2/c1-21-16-9-17(22-2)15(19)8-12(16)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPGDQNHTVOOL-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=CC=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)

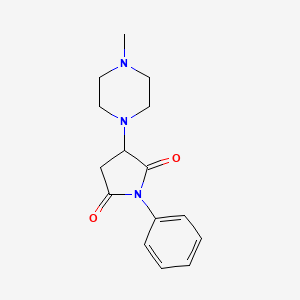
![6-[5-(4-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5178326.png)
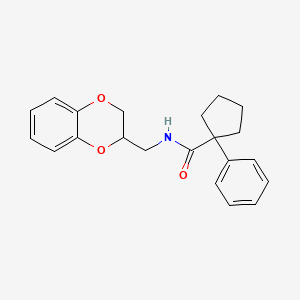
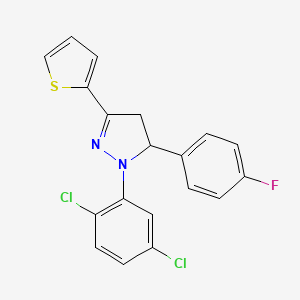
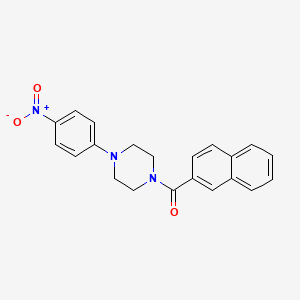
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5178362.png)
![1,1'-dithiobis{4-[(trifluoromethyl)sulfonyl]benzene}](/img/structure/B5178377.png)
